A Technical Guide to 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride: A Versatile Building Block in Synthetic Chemistry and Drug Discovery
A Technical Guide to 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride: A Versatile Building Block in Synthetic Chemistry and Drug Discovery
Introduction: The Strategic Value of the Pyrrolidine Moiety
In the landscape of medicinal chemistry and novel material science, the five-membered pyrrolidine ring stands out as a privileged scaffold.[1] Its prevalence in biologically active molecules stems from its unique stereochemical and conformational properties.[1] The non-planar, puckered nature of the sp³-hybridized ring allows for a three-dimensional exploration of chemical space that is often critical for optimizing interactions with biological targets.[1]
This guide focuses on a key derivative of this scaffold: 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride (CAS Number: 6628-74-6 ).[2][3][4][5] This compound is more than a simple chemical; it is a strategic starting material that marries the versatile pyrrolidine ring with a reactive carboxylic acid handle. The hydrochloride salt form enhances its stability and aqueous solubility, making it a practical and reliable reagent for a multitude of synthetic applications.[2] This document serves as a technical resource for researchers and drug development professionals, providing in-depth information on its properties, applications, and synthetic utility.
Core Compound Identification and Properties
A precise understanding of a reagent's physicochemical properties is the foundation of successful and reproducible research. The key identifiers and characteristics of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 6628-74-6 | [2][5] |
| IUPAC Name | 2-pyrrolidin-1-ylacetic acid;hydrochloride | [2][] |
| Synonyms | Pyrrolidin-1-yl-acetic acid hydrochloride, 1-Pyrrolidineacetic acid hydrochloride | [3][4][7] |
| Molecular Formula | C₆H₁₂ClNO₂ | [2] |
| Molecular Weight | 165.62 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [2][7] |
| Boiling Point | 269.9 °C at 760 mmHg | [] |
| Solubility | Soluble in water | [2] |
| Purity | Typically ≥95% - 97% | [8] |
| Storage | Inert atmosphere, room temperature | [7] |
Synthesis and Chemical Reactivity
The synthesis of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride is typically achieved through straightforward and well-established chemical reactions. A common and efficient method involves the direct nucleophilic substitution of a haloacetic acid with pyrrolidine, followed by salt formation.
Caption: General Synthesis Pathway.
The true utility of this compound lies in its dual reactivity. The tertiary amine of the pyrrolidine ring is relatively unreactive under many conditions, allowing the carboxylic acid moiety to be selectively targeted for various transformations. Key reactions include:
-
Amide Formation: The carboxylic acid can be readily coupled with primary or secondary amines to form amides. This is a cornerstone reaction in peptide synthesis and the construction of novel pharmaceutical candidates.
-
Esterification: Reaction with alcohols under acidic conditions yields the corresponding esters, which can be useful for modifying solubility or as protecting groups.[2]
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, providing another avenue for derivatization.
Applications in Research and Drug Development
The structural features of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride make it a valuable building block in several research domains.
1. Pharmaceutical Intermediate: The compound is a key intermediate in the synthesis of drugs, particularly those targeting neurological conditions.[2] The pyrrolidine scaffold is a common feature in central nervous system (CNS) active compounds. Its incorporation can influence a molecule's polarity, lipophilicity, and ability to cross the blood-brain barrier. Research suggests the molecule itself may serve as a modulator of neurotransmitter systems, making it a candidate for pharmacological investigation.[2]
2. Organic Synthesis Building Block: As a bifunctional molecule, it serves as a versatile starting point for creating more complex molecular architectures.[2] Medicinal chemists utilize the pyrrolidine ring to introduce specific conformational constraints or to act as a hydrogen bond acceptor, which is crucial for molecular recognition at a target receptor.[9]
3. Biochemical Research: Derivatives of 2-(Pyrrolidin-1-Yl)Acetic Acid are used in biochemical assays to probe receptor interactions and study neurotransmission pathways.[2] It can also serve as a precursor for the biosynthesis of natural products like Tussilagine and Isotussilagine, which are subjects of neurological research.[10][11]
Experimental Protocol: General Workflow for Amide Coupling
The following protocol outlines a standard, self-validating workflow for using 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride in an amide coupling reaction. The choice of coupling agent and base is critical; here, we use HATU, a common and efficient peptide coupling reagent.
Objective: To synthesize an N-benzyl amide derivative as a proof-of-concept.
Materials:
-
2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride
-
Benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate, 1M HCl, Saturated NaHCO₃, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Workflow Diagram:
Caption: Standard Amide Coupling Workflow.
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride in anhydrous DMF.
-
Amine Addition: Add 1.1 equivalents of benzylamine to the solution.
-
Neutralization: Add 2.5 equivalents of DIPEA. The base is crucial; it neutralizes the hydrochloride salt and the carboxylic acid, and also scavenges the acid produced during the HATU activation step. Allow to stir for 5-10 minutes.
-
Activation and Coupling: Add 1.2 equivalents of HATU to the mixture. The solution may change color.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress should be monitored periodically (e.g., every 30 minutes) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting material and the formation of the product.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess base and unreacted amine), saturated aqueous NaHCO₃ (to remove unreacted acid), and finally with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material using flash column chromatography to obtain the final, pure amide.
Safety and Handling
As with any chemical reagent, proper handling is paramount to ensure laboratory safety.
-
Hazard Statements: 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride is associated with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
-
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride is a high-value, versatile chemical reagent. Its combination of the conformationally significant pyrrolidine ring and a synthetically accessible carboxylic acid group provides a reliable entry point for the synthesis of a wide range of complex molecules. For research teams in drug discovery and materials science, a thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in developing next-generation innovations.
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- (Pyrrolidin-1-yl)acetic acid hydrochloride | 6628-74-6. ChemScene.
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- Pyrrolidin-2-yl-acetic acid hydrochloride. MedChemExpress.
- Pyrrolidin-2-yl-acetic acid hydrochloride D
- 6628-74-6(2-pyrrolidin-1-ylacetic acid) Product Description. ChemicalBook.
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- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY D
- 2-(Pyrrolidin-1-yl)acetic acid | 37386-15-5. ChemScene.
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